2-Ethyl-5-vinylpyridine
Overview
Description
2-Ethyl-5-vinylpyridine is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen . It is a colorless liquid, although samples are often brown . It is a water-soluble pyridine derivative that can be used in the synthesis of poly (2-vinylpyridine) by anionic polymerization .
Synthesis Analysis
The synthesis of this compound can be achieved through a novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT). The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution. Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .Molecular Structure Analysis
The molecular structures and vibrational frequencies of this compound have been calculated by ab initio Hatree–Fock (HF) and density functional theory (B3LYP) methods with 6–311++G(d,p) basis set level .Chemical Reactions Analysis
The chemical reactions of this compound involve the production of aldimine (CH3CHNH) from acetaldehyde and ammonia as the first step. This molecule tends to dimerise and trimerise by means of consecutive aldol reactions .Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H11N and an average mass of 133.190 Da . It is a colorless liquid, although samples are often brown .Scientific Research Applications
Copolymerization and Polymerization
2-Ethyl-5-vinylpyridine, similar to its related compounds such as 2-vinylpyridine and 5-ethyl-2-vinylpyridine, has been studied for its copolymerization properties. It can copolymerize with various monomers like styrene, methyl methacrylate, and methyl acrylate, demonstrating versatile applications in polymer science (Tamikado, 1960). Polymerization of vinylpyridines, including derivatives like 2-methyl-5-vinylpyridine, has been observed to result in high molecular weight polymers, with potential applications in materials science (Salamone, Ellis, & Bardoliwalla, 2007).
Conformational Studies
Studies on the conformational transitions of poly-2-vinylpyridine in aqueous solutions have provided insights into the behavior of these polymers under different conditions, such as varying degrees of neutralization. This has implications for the design of responsive materials and sensors (Puterman, Koenig, & Lando, 1979).
Block Copolymer Vesicles
Poly(2-vinylpyridine-b-ethylene oxide) block copolymer vesicles demonstrate pH-induced release characteristics. The dissolution of poly-2-vinylpyridine blocks at specific pH levels triggers the release of hydrophilic dyes, indicating potential applications in drug delivery systems (Borchert et al., 2006).
Photoreactions
Photoinduced reactions of 2-vinylpyridine have been studied, showing the potential for synthesizing alkoxyl derivatives. This research may have applications in developing new synthetic methods in organic chemistry (Ishida, Uesugi, & Takamuku, 1993).
Surface Modification
The graft polymerization of 2-methyl-5-vinylpyridine on the surface of polyethylene terephthalate membranes has been explored. This process impacts the surface and hydrodynamic properties of the membranes, with potential applications in water treatment and filtration (Dmitriev, Kravets, Sleptsov, & Elinson, 2005).
Supramolecular Chemistry
The interaction of 2-vinylpyridine with transition metals has been studied, leading to the formation of complexes. These findings are significant for understanding the behavior of polymeric ligands in the formation of metal complexes, which has implications in catalysis and materials science (Kasahara, Izumi, Takeda, & Imamura, 1974).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-ethenyl-2-ethylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-3-8-5-6-9(4-2)10-7-8/h3,5-7H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQXWFAPUCIKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569346 | |
Record name | 5-Ethenyl-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16881-90-6 | |
Record name | 5-Ethenyl-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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